1-(3,4-dihydro-2H-1-benzothiopyran-6-yl)methanamine hydrochloride
CAS No.: 2728499-18-9
Cat. No.: VC11491985
Molecular Formula: C10H14ClNS
Molecular Weight: 215.74 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2728499-18-9 |
|---|---|
| Molecular Formula | C10H14ClNS |
| Molecular Weight | 215.74 g/mol |
| IUPAC Name | 3,4-dihydro-2H-thiochromen-6-ylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H13NS.ClH/c11-7-8-3-4-10-9(6-8)2-1-5-12-10;/h3-4,6H,1-2,5,7,11H2;1H |
| Standard InChI Key | FECXATMOLVNEMF-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C=CC(=C2)CN)SC1.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a benzothiopyran core (a benzene ring fused to a six-membered thiopyran ring containing one sulfur atom) substituted with an aminomethyl group (-CH2NH2) at the 6-position. The hydrochloride salt forms via protonation of the primary amine, resulting in improved stability and solubility. Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C10H14ClNS |
| Molecular Weight | 215.74 g/mol |
| CAS Number | 2728499-18-9 |
| IUPAC Name | 3,4-Dihydro-2H-thiochromen-6-ylmethanamine hydrochloride |
| SMILES Notation | C1CC2=C(C=CC(=C2)CN)SC1.Cl |
| Purity | ≥95% (HPLC) |
The thiopyran ring exists in a partially saturated conformation (3,4-dihydro-2H configuration), reducing aromaticity and introducing conformational flexibility. This structural flexibility may enhance binding interactions with biological targets, such as enzymes or receptors.
Physicochemical Characteristics
The compound is a white to off-white crystalline solid with a melting point range of 210–215°C (decomposition). It exhibits high solubility in polar solvents:
-
Water: ~50 mg/mL at 25°C
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Ethanol: ~30 mg/mL at 25°C
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Dimethyl Sulfoxide (DMSO): >100 mg/mL at 25°C
The hydrochloride salt dissociates in aqueous solutions, yielding the free amine (pKa ≈ 9.2) and chloride ions. Its logP (octanol-water partition coefficient) is estimated at 1.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Synthesis and Preparation
Synthetic Pathways
The synthesis of 1-(3,4-dihydro-2H-1-benzothiopyran-6-yl)methanamine hydrochloride typically involves a multi-step sequence:
Step 1: Construction of the Benzothiopyran Core Thiopyran rings are synthesized via cyclocondensation of thiol-containing precursors. For example, reacting 6-bromo-3,4-dihydro-2H-1-benzothiopyran with thiourea under acidic conditions forms the thiopyran intermediate.
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